D-Mannono-1,4-lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

- D-MNL has been studied for its ability to inhibit specific enzymes, particularly β-galactosidase from Escherichia coli. [, ] This research helps scientists understand the structure-function relationship of these enzymes and their role in various biological processes.

Carbohydrate Chemistry:

- D-MNL serves as a valuable tool for studying the chemistry of carbohydrates due to its specific structure and reactivity. Researchers use it to investigate various aspects, including:

- Synthesis of complex carbohydrates: D-MNL can act as a starting material for the synthesis of more complex carbohydrates with potential biological significance. []

- Exploration of carbohydrate-protein interactions: D-MNL can be employed to study how carbohydrates interact with proteins, which is crucial for understanding various cellular processes. []

Medical Research:

- While preliminary, some studies suggest D-MNL might have potential applications in medical research. However, more research is necessary to determine its efficacy and safety for any therapeutic purposes.

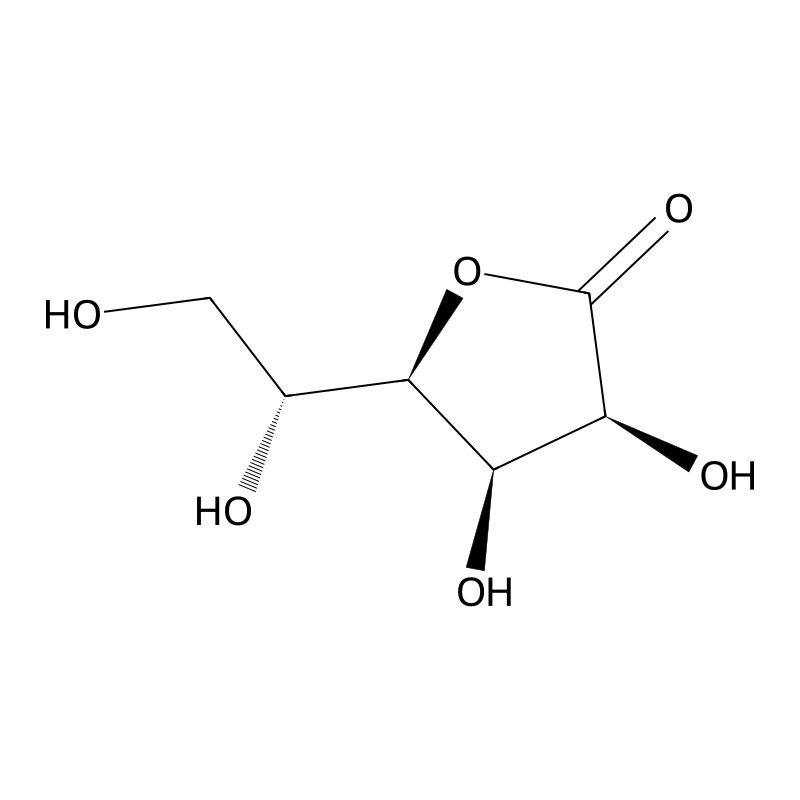

D-Mannono-1,4-lactone is a cyclic ester derived from D-mannose, a six-carbon sugar. Its molecular formula is C₆H₁₀O₆, and it has a unique structure characterized by a lactone ring formed through the intramolecular esterification of its hydroxyl groups. This compound plays a significant role in carbohydrate chemistry and biochemistry due to its potential as an intermediate in various synthetic pathways.

- Hydrolysis: The lactone can be hydrolyzed back to D-mannonic acid in the presence of water and acid or base.

- Reduction: It can be reduced to D-mannitol using reducing agents such as sodium borohydride.

- Cyclization: In synthetic pathways, it can cyclize under specific conditions to yield other sugars, such as L-ribose, through a series of reactions involving Mitsunobu conditions that facilitate the formation of new carbon-carbon bonds .

D-Mannono-1,4-lactone exhibits several biological activities. It is involved in metabolic pathways and can influence cellular processes due to its sugar-like structure. Some studies suggest that it may have potential applications in:

- Antioxidant activity: Compounds derived from D-mannono-1,4-lactone have shown promise in scavenging free radicals.

- Prebiotic effects: It may serve as a substrate for beneficial gut microbiota, promoting health through fermentation processes.

D-Mannono-1,4-lactone can be synthesized through various methods:

- From D-mannose: The most common method involves the dehydration of D-mannose under acidic conditions to form the lactone.

- Chemical synthesis: Several synthetic routes have been reported, including the use of protecting groups and specific reagents to control stereochemistry during the formation of the lactone .

- Microbial fermentation: Certain microorganisms can convert mannose into D-mannono-1,4-lactone enzymatically.

D-Mannono-1,4-lactone finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.

- Food industry: Due to its sweetness and functional properties, it may be used as a sweetener or flavor enhancer.

- Biotechnology: Its role in metabolic pathways makes it a candidate for research in metabolic engineering and synthetic biology.

Research on interaction studies involving D-mannono-1,4-lactone focuses on its reactivity with other biomolecules. For instance:

- It has been studied for its interactions with enzymes that catalyze sugar metabolism.

- Investigations into its binding affinities with proteins involved in cellular signaling pathways are ongoing.

These studies help elucidate its potential roles in biological systems and therapeutic applications.

D-Mannono-1,4-lactone is similar to several other compounds within carbohydrate chemistry. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| D-Mannose | Aldohexose | Precursor to D-Mannono-1,4-lactone; non-cyclic |

| L-Ribose | Aldopentose | Product of D-Mannono-1,4-lactone synthesis; five carbons |

| D-Mannonic Acid | Carboxylic acid | Hydrolysis product of D-Mannono-1,4-lactone |

| D-Sorbitol | Sugar alcohol | Reduced form of D-mannose; different functional properties |

D-Mannono-1,4-lactone's uniqueness lies in its cyclic structure and specific reactivity patterns that distinguish it from linear sugars and other cyclic lactones.

Classical Oxidation Methods

The most established route to D-Mannono-1,4-lactone involves the direct oxidation of D-mannose using bromine water [31]. This mild oxidizing agent specifically targets the aldehyde group in aldoses, converting D-mannose to D-mannonic acid, which subsequently undergoes spontaneous cyclization to form the gamma-lactone [31]. The reaction proceeds under ambient conditions and typically yields the lactone in high purity [19].

Alternative oxidation approaches have employed various reagents including lead dioxide, hydrogen peroxide, and hypochlorite [24]. The bromine oxidation method remains preferred due to its selectivity and operational simplicity [20]. Studies have demonstrated that both alpha and beta anomers of D-mannose undergo oxidation to yield the same delta-lactone product, with the delta form being thermodynamically favored [20].

Synthetic Route Optimization

Research conducted at the National Bureau of Standards established optimized crystallization conditions for D-Mannono-1,4-lactone preparation [25]. The synthetic protocol involves treating calcium mannonate with crystalline oxalic acid in aqueous solution, followed by rapid cooling and addition of dioxane [25]. This procedure enables direct crystallization of the gamma-lactone without requiring intermediate purification steps [25].

The crystallization process has been refined to achieve yields of 65 percent of the theoretical maximum from D-mannose solutions [25]. The method involves controlled evaporation at 35°C under vacuum conditions, with the lactone separating as the solution concentrates [25]. This approach represents a significant improvement over earlier methods that required isolation of amorphous barium salts or cinchonine derivatives [22].

| Synthesis Method | Starting Material | Yield (%) | Key Conditions |

|---|---|---|---|

| Bromine Oxidation | D-Mannose | 90-95 | Aqueous bromine, room temperature [19] |

| Dioxane Method | Calcium Mannonate | 65 | Vacuum evaporation, 35°C [25] |

| Acid Hydrolysis | Alginic Acid | 25-30 | Concentrated sulfuric acid [22] |

Mechanistic Considerations

The formation of D-Mannono-1,4-lactone from D-mannonic acid involves an intramolecular cyclization reaction where the hydroxyl group at carbon-4 attacks the carboxyl carbon [21]. This gamma-lactonization is thermodynamically favorable due to the formation of a five-membered ring with minimal ring strain [21]. The equilibrium between the free acid and lactone forms is pH-dependent, with the lactone predominating under neutral to slightly acidic conditions [13].

Biotransformation to L-Ribose and Other Sugars

Stereoselective Conversion Pathways

D-Mannono-1,4-lactone serves as a crucial starting material for the synthesis of L-ribose through an efficient eight-step synthetic sequence [1] [4]. This transformation represents one of the most significant biotransformation applications of the lactone, providing access to this rare pentose sugar with excellent stereochemical control [1].

The key transformation involves the cyclization of a gamma-hydroxyalkoxamate intermediate under Mitsunobu conditions [1]. This critical step proceeds with remarkable selectivity, yielding the O-alkylation product in 94% yield while completely suppressing competing N-alkylation pathways [1] [4]. The stereochemical outcome of this cyclization determines the configuration of the resulting L-ribose product [1].

Multi-Step Transformation Strategies

Research has demonstrated that D-Mannono-1,4-lactone can be efficiently converted to various other rare sugars through carefully designed synthetic sequences [6]. The stereocontrolled synthesis of four diastereomeric C-aryl manno- and talofuranosides from D-Mannono-1,4-lactone exemplifies the versatility of this approach [6].

The synthetic pathway comprises stereoselective reduction of diastereomeric hemiketals followed by stereospecific cycloetherification of the resulting diols [6]. The ring closure step can be achieved through either Mitsunobu reaction conditions or by preparing 1-O-benzoyl-4-O-methylsulfonyl derivatives and treating them with sodium methoxide [6].

Enzymatic Biotransformation Systems

Enzymatic approaches to D-Mannono-1,4-lactone biotransformation have gained significant attention due to their mild reaction conditions and high selectivity [13]. The aldohexose dehydrogenase from Thermoplasma acidophilum demonstrates exceptional activity toward D-mannose, catalyzing its oxidation to D-mannonate with preference for nicotinamide adenine dinucleotide as cofactor [36].

Studies using carbon-13 nuclear magnetic resonance spectroscopy have revealed that D-Mannono-1,4-lactone and D-mannonate exist in equilibrium at physiological pH [13] [23]. The lactone form can be distinguished from the free acid by characteristic chemical shifts, with carbon-6 displaying shifts at 63.02 ppm for the lactone versus 63.51 ppm for the free acid [13] [23].

Enzymatic Synthesis and Chiral Resolution

Dehydrogenase-Catalyzed Oxidation

The enzymatic synthesis of D-Mannono-1,4-lactone primarily relies on aldohexose dehydrogenases that catalyze the nicotinamide adenine dinucleotide-dependent oxidation of D-mannose [36]. The aldohexose dehydrogenase from Thermoplasma acidophilum exhibits highest activity against D-mannose among various monosaccharide substrates [36].

Crystal structure analysis of this enzyme reveals that glutamate-84 interacts specifically with the axial C2 hydroxyl group of bound D-mannose [36]. This interaction provides the molecular basis for the enzyme's discrimination between D-mannose and its C2 epimer D-glucose [36]. The enzyme assembles into an intertwined tetramer with an extended C-terminal tail that regulates substrate access [36].

Cofactor Requirements and Kinetic Parameters

Enzymatic oxidation systems require careful optimization of cofactor concentrations and reaction conditions [23]. The mannonate dehydratase from Thermoplasma acidophilum has been characterized as part of a proposed oxidative mannose catabolism pathway [23]. This enzyme catalyzes the dehydration of mannonate to 2-keto-3-deoxygluconate as part of hexuronic acid metabolism [23].

Kinetic studies have established optimal conditions for enzymatic D-mannose oxidation, with pH 7.0 and temperature of 35°C providing maximum activity [37]. The enzyme demonstrates stability at temperatures below 60°C and maintains activity across a broad pH range [37].

| Enzyme Source | Km (mM) | Optimal pH | Optimal Temp (°C) | Stability |

|---|---|---|---|---|

| Thermoplasma acidophilum | 5.6 | 7.0 | 35 | <60°C [37] |

| Paenibacillus sp. | 5.6 | 7.0 | 35 | <60°C [37] |

| Escherichia coli | Variable | 7.0-7.5 | 30-37 | <50°C [23] |

Cell-Free Biocatalytic Systems

Recent developments in cell-free enzymatic systems have enabled efficient conversion of D-mannose to D-Mannono-1,4-lactone without the complexities of whole-cell fermentation [10]. These systems utilize purified enzymes in defined reaction mixtures, allowing precise control over reaction conditions and cofactor regeneration [10].

A notable advancement involves the use of aldohexose dehydrogenase coupled with nicotinamide adenine dinucleotide regeneration systems [10]. This approach has demonstrated conversion efficiencies exceeding 95% for D-mannose oxidation to the corresponding lactone [10].

Novel One-Pot Inversion Methods

Double Inversion Strategies

Innovative one-pot methodologies have been developed for the stereoselective transformation of D-Mannono-1,4-lactone to access different stereoisomeric lactones [18]. A particularly elegant example involves the synthesis of L-allono-1,4-lactone from 2,3:5,6-di-O-isopropylidene-D-Mannono-1,4-lactone through a five-step sequence featuring a key double inversion procedure [18].

This method achieves simultaneous inversion at the C-4 and C-5 stereocenters through a carefully orchestrated sequence of protection, inversion, and deprotection steps [18]. The double inversion approach represents a significant advancement in synthetic efficiency, reducing the number of individual operations required to access the target stereoisomer [18].

Mitsunobu-Based Cyclization Methods

The Mitsunobu reaction has emerged as a powerful tool for achieving stereoselective cyclizations in D-Mannono-1,4-lactone derivatives [26] [29]. This transformation enables the formation of various cyclic structures with predictable stereochemical outcomes [26].

Mechanistic studies have elucidated that the Mitsunobu cyclization of protected serine derivatives proceeds through hydroxy group activation rather than carboxyl group activation [29]. This finding has important implications for the design of stereoselective synthetic routes using D-Mannono-1,4-lactone as a starting material [29].

Stereocontrolled Functionalization

Advanced synthetic methodologies have been developed for the stereocontrolled introduction of various functional groups into the D-Mannono-1,4-lactone framework . These approaches leverage the inherent chirality of the lactone to direct subsequent transformations with high stereoselectivity .

One-pot protection strategies have been implemented to enable regioselective and stereoselective functionalization of D-mannose derivatives [16]. These methods minimize the number of synthetic steps while maintaining excellent control over stereochemical outcomes [16].

The development of cascade reactions starting from D-Mannono-1,4-lactone has opened new synthetic possibilities [42]. These transformations can generate multiple stereocenters in a single operation while preserving the stereochemical integrity of the starting lactone [42].

| Method | Key Feature | Stereoselectivity | Applications |

|---|---|---|---|

| Double Inversion | Simultaneous C-4/C-5 inversion | >95% de [18] | L-sugar synthesis |

| Mitsunobu Cyclization | Hydroxy group activation | >90% yield [1] | Cyclic ethers |

| Cascade Reactions | Multiple bond formations | Variable [42] | Complex targets |